molecular formula C12H14O4S B14509187 5-Tert-butyl-2-sulfanylbenzene-1,3-dicarboxylic acid CAS No. 64407-86-9

5-Tert-butyl-2-sulfanylbenzene-1,3-dicarboxylic acid

Cat. No.: B14509187
CAS No.: 64407-86-9
M. Wt: 254.30 g/mol
InChI Key: LGVWGMJGWYOENS-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-sulfanylbenzene-1,3-dicarboxylic acid is an organic compound characterized by the presence of a tert-butyl group, a sulfanyl group, and two carboxylic acid groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-sulfanylbenzene-1,3-dicarboxylic acid typically involves the introduction of the tert-butyl and sulfanyl groups onto a benzene ring followed by the addition of carboxylic acid groups. One common method involves the following steps:

    Nitration: The benzene ring is nitrated to introduce nitro groups.

    Reduction: The nitro groups are reduced to amines.

    Sulfonation: The amines are converted to sulfanyl groups through sulfonation.

    Alkylation: The tert-butyl group is introduced via Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-sulfanylbenzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfonic acid group.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The tert-butyl group can be substituted with other alkyl or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl₃) as a catalyst.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or functional group-substituted benzene derivatives.

Scientific Research Applications

5-Tert-butyl-2-sulfanylbenzene-1,3-dicarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-sulfanylbenzene-1,3-dicarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Tert-butylisophthalic acid: Similar structure but lacks the sulfanyl group.

    2-Sulfanylbenzoic acid: Contains the sulfanyl group but lacks the tert-butyl and additional carboxylic acid groups.

    Terephthalic acid: Contains two carboxylic acid groups but lacks the tert-butyl and sulfanyl groups.

Uniqueness

5-Tert-butyl-2-sulfanylbenzene-1,3-dicarboxylic acid is unique due to the combination of the tert-butyl, sulfanyl, and carboxylic acid groups on a single benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

64407-86-9

Molecular Formula

C12H14O4S

Molecular Weight

254.30 g/mol

IUPAC Name

5-tert-butyl-2-sulfanylbenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C12H14O4S/c1-12(2,3)6-4-7(10(13)14)9(17)8(5-6)11(15)16/h4-5,17H,1-3H3,(H,13,14)(H,15,16)

InChI Key

LGVWGMJGWYOENS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(=O)O)S)C(=O)O

Origin of Product

United States

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